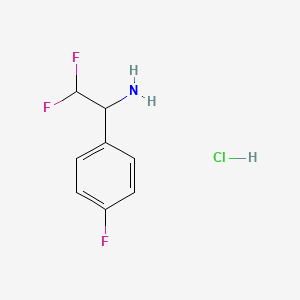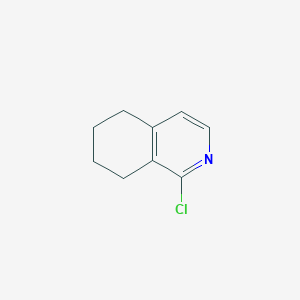
1-Chloro-5,6,7,8-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5,6,7,8-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the first position of the isoquinoline ring.
Mecanismo De Acción
Target of Action
It is a chlorinated derivative of tetrahydroisoquinoline, a heterocyclic compound commonly found in various natural products and pharmaceuticals .
Mode of Action
It has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders, such as parkinson’s disease and schizophrenia .
Pharmacokinetics
Its boiling point is 130-135 °c (press: 5 torr), and it has a predicted density of 1185±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Its potential use in the treatment of neurological disorders suggests it may have effects on neuronal function .
Métodos De Preparación
1-Chloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 5,6,7,8-tetrahydroisoquinoline using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
1-Chloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of this compound can lead to the formation of decahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential therapeutic agents for neurodegenerative diseases and cancer.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Comparación Con Compuestos Similares
1-Chloro-5,6,7,8-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
5,6,7,8-Tetrahydroisoquinoline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
The unique positioning of the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
1-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXIJFUNYATQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2845473.png)
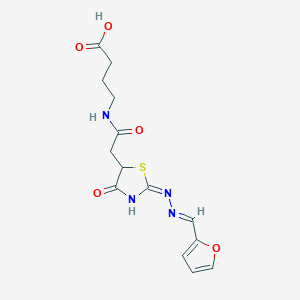
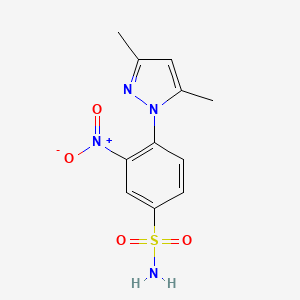
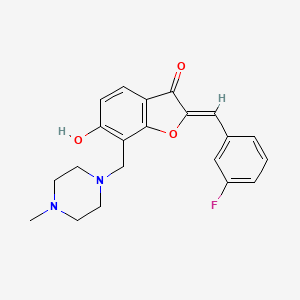
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid](/img/structure/B2845482.png)
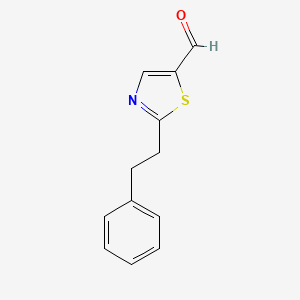
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)
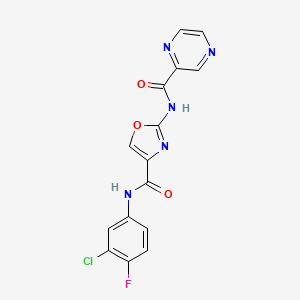
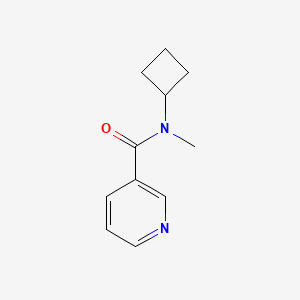
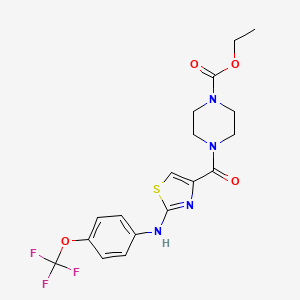
![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)
